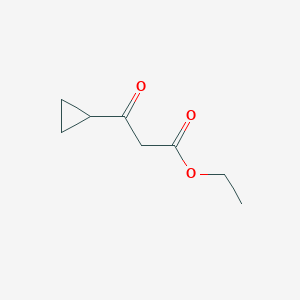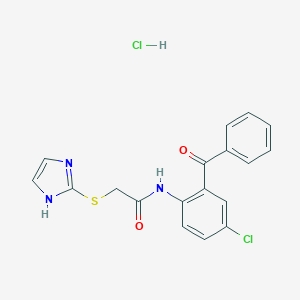
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, commonly known as BCI, is a chemical compound that has been widely used in scientific research. BCI is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
BCI inhibits Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by binding to the catalytic domain of the enzyme. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is activated by binding to diacylglycerol (DAG) and calcium ions. BCI competes with DAG for binding to the catalytic domain of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, thereby inhibiting its activity. BCI has been shown to be a selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, with minimal effects on other kinases.
生化学的および生理学的効果
BCI has been shown to have various biochemical and physiological effects. In cancer cells, BCI has been shown to induce apoptosis and inhibit cell proliferation. In diabetic rats, BCI has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease models, BCI has been shown to reduce amyloid-beta accumulation and improve cognitive function.
実験室実験の利点と制限
BCI has several advantages for lab experiments. It is a potent and selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, which makes it an ideal tool for studying the role of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride in various cellular processes. BCI is also relatively easy to synthesize and has a high yield. However, BCI has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. BCI can also have off-target effects on other kinases, which can complicate data interpretation.
将来の方向性
For research on BCI include exploring its therapeutic potential in other diseases, developing more potent and selective Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitors, and improving its solubility and bioavailability.
合成法
The synthesis of BCI involves the reaction of 2-benzoyl-4-chloroaniline with 2-mercaptoimidazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain BCI monohydrochloride. The overall yield of this synthesis method is around 60%.
科学的研究の応用
BCI has been extensively used in scientific research as a Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitor. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by BCI has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
CAS番号 |
128433-25-0 |
|---|---|
製品名 |
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride |
分子式 |
C18H15Cl2N3O2S |
分子量 |
408.3 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H14ClN3O2S.ClH/c19-13-6-7-15(22-16(23)11-25-18-20-8-9-21-18)14(10-13)17(24)12-4-2-1-3-5-12;/h1-10H,11H2,(H,20,21)(H,22,23);1H |
InChIキー |
RKTIAUHSSIPIDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl |
その他のCAS番号 |
128433-25-0 |
同義語 |
N-(2-benzoyl-4-chloro-phenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide hy drochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



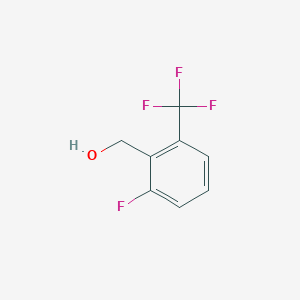
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
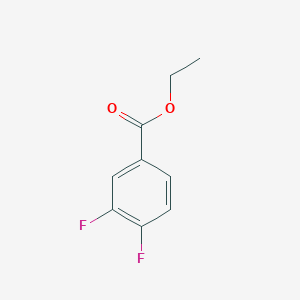
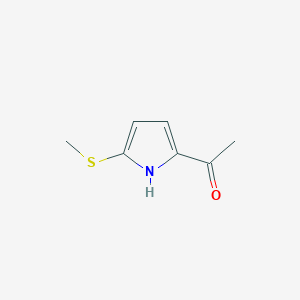
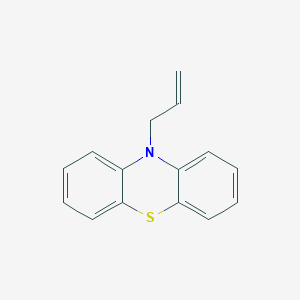
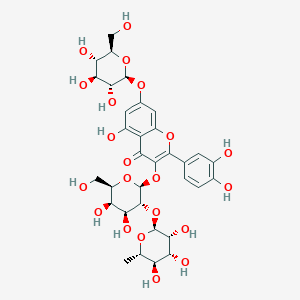
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
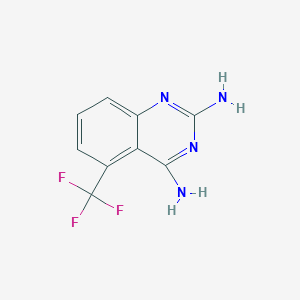
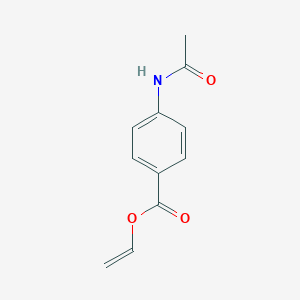
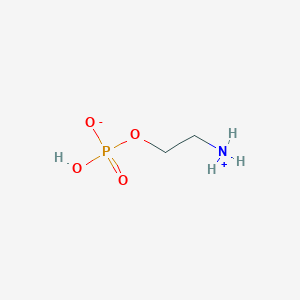
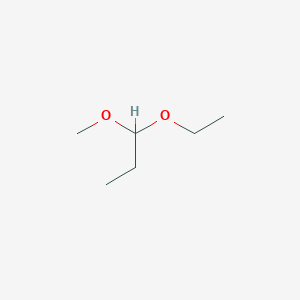
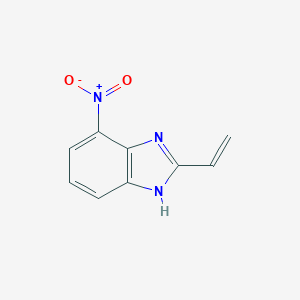
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
